Dehydrocorydaline nitrate - 13005-09-9

Dehydrocorydaline nitrate

Catalog Number: EVT-1468316
CAS Number: 13005-09-9
Molecular Formula: C22H24N2O7
Molecular Weight: 428.441
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydrocorydaline nitrate (DHC) is a quaternary alkaloid primarily isolated from Corydalis yanhusuo, a plant traditionally used in Chinese medicine. [] DHC belongs to the protoberberine class of alkaloids and has gained significant research interest due to its diverse biological activities, including potential applications in treating coronary heart disease, cancer, and pain. [, , ]

Synthesis Analysis

While the provided literature does not delve into the specific synthesis of DHC nitrate, it mentions extraction from natural sources like Corydalis yanhusuo. [, ] Detailed synthesis protocols would require further investigation beyond the scope of these papers.

Molecular Structure Analysis

Although specific structural analysis details are absent from the provided papers, DHC is a quaternary protoberberine alkaloid. Its structure consists of a tetracyclic ring system characteristic of protoberberines, with a quaternary nitrogen atom. [] Further investigation into databases like PubChem or ChemSpider can provide detailed structural information.

Mechanism of Action
  • Neuroprotection: DHC inhibits glutamate release from cortical nerve terminals by suppressing voltage-dependent calcium entry and the MAPK/ERK/Synapsin I signaling pathway. []
  • Anti-tumor activity: DHC inhibits tumorigenesis by downregulating proliferation, anti-apoptosis, and metastasis-associated proteins (CDK1, CCND1, BCL2, MMP2, MMP9), while upregulating pro-apoptotic caspases (3/8/9). []
  • Myogenic Differentiation: DHC promotes myogenic differentiation by activating p38 MAPK, enhancing MyoD heterodimerization with E proteins, and ultimately leading to MyoD activation. []
Applications
  • Neurological Disorders: DHC's ability to modulate glutamate release suggests potential therapeutic applications for neurodegenerative diseases characterized by excitotoxicity, such as Alzheimer's and Parkinson's disease. []
  • Cancer Research: DHC's anti-tumor activity, particularly its effects on proliferation, apoptosis, and metastasis, warrants further investigation as a potential anti-cancer agent. [, ]
  • Pain Management: Studies demonstrate DHC's efficacy in attenuating bone cancer pain by shifting microglial polarization towards the M2 phenotype and reducing inflammation. []
  • Muscle Regeneration: DHC's ability to promote myogenic differentiation suggests potential therapeutic applications for muscle injuries and muscular dystrophies. []
  • Cardiovascular Disease: While this analysis excludes drug-specific information, research indicates DHC's potential in treating coronary heart disease. [, ]

Dehydrocorydaline (DHC)

    Compound Description: Dehydrocorydaline (DHC) is a quaternary alkaloid found in Corydalis yanhusuo. It is a potent cardioprotective agent and has shown efficacy in treating coronary heart disease. [] Research indicates that DHC undergoes extensive metabolism in rats, primarily through O-demethylation, hydroxylation, di-hydroxylation, glucuronidation, and sulfation. []

Corydaline

    Compound Description: Corydaline is an alkaloid present in Corydalis yanhusuo, often found alongside Dehydrocorydaline. []

    Relevance: Corydaline belongs to the protoberberine class of alkaloids, similar to Dehydrocorydaline nitrate. These compounds share a core tetracyclic structure, making them structurally related. []

Aristolochic Acid I & II

    Compound Description: Aristolochic acids are a group of structurally related nitrophenanthrene carboxylic acids found in the plant genus Aristolochia. [] While not directly studied in the provided papers in the context of Dehydrocorydaline nitrate, they are mentioned as co-occurring compounds in traditional medicine preparations.

    Relevance: Although Aristolochic acids differ significantly in structure from Dehydrocorydaline nitrate, their presence in the same traditional medicine preparations suggests potential interactions or shared pharmacological activities that warrant further investigation. []

4-Aminopyridine (4-AP)

    Compound Description: 4-Aminopyridine (4-AP) is a potassium channel blocker used in research to evoke neurotransmitter release. In a study investigating Dehydrocorydaline's neuroprotective effects, 4-AP was employed to stimulate glutamate release from rat cortical nerve terminals. []

    Relevance: While 4-AP is not structurally similar to Dehydrocorydaline nitrate, its use in research highlights Dehydrocorydaline's potential to modulate glutamate release, a crucial aspect of neuronal signaling and excitotoxicity. []

Bafilomycin A1

    Compound Description: Bafilomycin A1 is a potent inhibitor of vacuolar-type H+-ATPase, affecting intracellular vesicle trafficking. It is frequently used to investigate vesicular transport mechanisms. Researchers used Bafilomycin A1 to demonstrate that Dehydrocorydaline's inhibition of glutamate release is dependent on the vesicular transport system within neurons. []

    Relevance: Although structurally unrelated to Dehydrocorydaline nitrate, Bafilomycin A1's role in research helps elucidate the mechanism by which Dehydrocorydaline nitrate impacts glutamate release, suggesting an interaction with the vesicular storage and release pathway. []

ω-Conotoxin MVIIC

    Compound Description: ω-Conotoxin MVIIC is a selective blocker of N- and P/Q-type voltage-gated calcium channels. It is a valuable tool for studying calcium-dependent processes in neurons. The use of ω-Conotoxin MVIIC in research revealed that Dehydrocorydaline's inhibitory action on glutamate release involves the modulation of presynaptic calcium influx through these specific calcium channels. []

    Relevance: Though structurally dissimilar to Dehydrocorydaline nitrate, ω-Conotoxin MVIIC was instrumental in uncovering the involvement of specific calcium channels in Dehydrocorydaline's modulation of glutamate release, providing valuable insight into its mechanism of action. []

PD98059

    Compound Description: PD98059 is a selective inhibitor of mitogen-activated protein kinase kinase (MEK), effectively blocking the downstream activation of extracellular signal-regulated kinases (ERK1/2). It serves as a valuable tool for dissecting the involvement of the MAPK/ERK pathway in cellular processes. The study demonstrated that PD98059 reversed Dehydrocorydaline's suppression of glutamate release, indicating the involvement of the MAPK/ERK signaling pathway in Dehydrocorydaline's action. []

    Relevance: Despite lacking structural resemblance to Dehydrocorydaline nitrate, PD98059's role in research highlights the importance of the MAPK/ERK pathway as a downstream target through which Dehydrocorydaline exerts its influence on glutamate release. []

Properties

CAS Number

13005-09-9

Product Name

Dehydrocorydaline nitrate

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;nitrate

Molecular Formula

C22H24N2O7

Molecular Weight

428.441

InChI

InChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1

InChI Key

CZZFYGAXGATDNG-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[N+](=O)([O-])[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.